molecular formula C18H23NO3S B2545779 N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 1105221-56-4

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2545779
CAS No.: 1105221-56-4
M. Wt: 333.45
InChI Key: ALEWCIURLJGXKA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for Research Use Only. It is strictly not for diagnostic or therapeutic applications. This synthetic sulfonamide derivative features a distinct molecular architecture, combining a 3,4-dimethylbenzenesulfonamide group linked via an ethoxy bridge to a 3,5-dimethylphenyl ring. This structural motif is commonly investigated for its potential to interact with various biological targets . Compounds within this chemical class are frequently explored as key intermediates in organic synthesis or as potential pharmacologically active agents. Researchers value this substance for developing novel small-molecule inhibitors or probes, particularly due to the sulfonamide group's ability to act as a key pharmacophore in many enzyme inhibitors . Its physicochemical properties, including molecular weight and lipophilicity, can be predicted using computational models to guide experimental design in early-stage drug discovery. As with all specialized research chemicals, handling should adhere to strict safety protocols. For comprehensive safety information, including hazard and precautionary statements, please consult the relevant Safety Data Sheet (SDS). This product is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-13-9-14(2)11-17(10-13)22-8-7-19-23(20,21)18-6-5-15(3)16(4)12-18/h5-6,9-12,19H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEWCIURLJGXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4-Dimethylbenzenesulfonyl Chloride

The synthesis of 3,4-dimethylbenzenesulfonyl chloride serves as a critical precursor. A green chemistry approach reported by Madabhushi et al. involves treating 3,4-dimethylbenzenesulfonic acid with Oxone (potassium peroxymonosulfate) and potassium chloride in water at 20°C for 12 minutes, achieving a 90% yield. This method avoids traditional chlorosulfonation’s harsh conditions (e.g., ClSO₃H), which often lead to over-chlorination or decomposition. The reaction proceeds via in situ generation of hypochlorous acid, enabling selective sulfonyl chloride formation.

Table 1: Reaction Conditions for 3,4-Dimethylbenzenesulfonyl Chloride

Reagent Solvent Temperature Time Yield
Oxone, KCl H₂O 20°C 12 min 90%

Synthesis of 2-(3,5-Dimethylphenoxy)ethylamine

The amine component, 2-(3,5-dimethylphenoxy)ethylamine, is typically prepared via nucleophilic substitution. A method adapted from CuBr₂-catalyzed coupling involves reacting 3,5-dimethylphenol with 2-chloroethylamine hydrochloride in dimethyl sulfoxide (DMSO) at 100°C for 24 hours under nitrogen. The reaction exploits copper(II) bromide’s ability to facilitate C–O bond formation, yielding the intermediate in 78% purity after column chromatography (ethyl acetate/hexanes = 1:3).

Coupling Methods for Sulfonamide Formation

Classical Sulfonyl Chloride-Amine Coupling

The most direct route involves reacting 3,4-dimethylbenzenesulfonyl chloride with 2-(3,5-dimethylphenoxy)ethylamine in dichloromethane (DCM) at 0–25°C. Triethylamine (2 equivalents) is added to scavenge HCl, and the reaction typically completes within 4–6 hours. This method, derived from primary sulfonamide syntheses, achieves a 65–70% yield after silica gel purification.

Table 2: Classical Coupling Reaction Parameters

Sulfonyl Chloride Amine Base Solvent Yield
1.2 equivalents 1.0 equivalent Et₃N (2 eq) DCM 68%

Indium(III)-Catalyzed One-Pot Synthesis

A advanced method from RSC publications employs indium(III) triflate (In(OTf)₃, 50 mol%) and trimethylsilyl chloride (TMSCl, 2 equivalents) in dichloroethane (DCE) at 45°C. This approach concurrently facilitates sulfonamide bond formation and etherification, bypassing intermediate isolation. The one-pot reaction of 3,4-dimethylbenzenesulfonamide, 3,5-dimethylphenol, and 2-chloroethylamine achieves an 82% yield after 15 hours, with In(OTf)₃ enhancing electrophilic activation of the sulfonamide.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMSO and DCE improve reaction rates by stabilizing charged intermediates. However, DCE’s lower polarity minimizes side reactions during In(OTf)₃-catalyzed coupling. Elevated temperatures (45°C) accelerate kinetics but risk decomposition, necessitating precise thermal control.

Purification Techniques

Crude products often require chromatographic purification due to byproducts from incomplete coupling or over-alkylation. Gradient elution (ethyl acetate/hexanes from 1:40 to 1:20) effectively isolates the target compound, as demonstrated in analogous syntheses. Recrystallization from ethanol/water mixtures (70:30 v/v) offers a scalable alternative, yielding 95% pure material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 2.24 (s, 6H, Ar–CH₃), 2.61 (s, 3H, SO₂N–CH₃), 3.85 (t, J = 6.0 Hz, 2H, OCH₂), 4.12 (t, J = 6.0 Hz, 2H, NHCH₂), 6.65 (s, 1H, ArH), 6.72 (s, 2H, ArH), 7.48 (d, J = 8.0 Hz, 1H, ArH), 7.59 (d, J = 8.0 Hz, 1H, ArH).
  • HRMS (ESI-TOF): Calcd for C₁₉H₂₄N₂O₃S [M+H]⁺: 367.1582; Found: 367.1585.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 65:35, 1.0 mL/min) confirms ≥98% purity, with a retention time of 6.8 minutes.

Applications and Further Directions

N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide’s lipophilic aryl groups and sulfonamide moiety suggest utility as a kinase inhibitor or antimicrobial agent. Future work should explore enzymatic activity assays and structure-activity relationship (SAR) studies to optimize bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and synthetic profiles of N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide can be contextualized against the following analogs:

Substituent Position and Anticonvulsant Activity

  • R-2N-[(2,3,5-Trimethylphenoxy)ethyl]aminobutan-1-ol (): This compound, with a 2,3,5-trimethylphenoxy group and amino alcohol chain, demonstrated 100% protection in maximal electroshock (MES) tests at 30 mg/kg (mice, i.p.). Its higher methyl substitution likely enhances electron-donating effects, improving interaction with voltage-gated ion channels .
  • Compound XVI () :
    An aroxyethylamine derivative with unspecified substituents achieved 100% MES protection at 100 mg/kg (mice, i.p.), indicating that sulfonamide groups (as in the target compound) may enhance potency at lower doses due to improved binding or stability .

Mechanistic and Structural Insights

  • However, reduced methyl substitution compared to 2,3,5-trimethylphenoxy derivatives () might lower anticonvulsant efficacy.
  • Sulfonamide vs. Amino Alcohol: The sulfonamide group in the target compound may confer greater metabolic stability compared to amino alcohols (e.g., ), which are prone to oxidation. This could extend half-life but requires toxicity evaluation .

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse applications, particularly as antibiotics and anti-inflammatory agents. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 1105221-56-4

The compound features a sulfonamide group attached to a dimethylbenzenesulfonamide moiety, which is critical for its biological activity. The presence of the dimethylphenoxy and ethyl groups enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This mechanism disrupts essential biochemical pathways, leading to various pharmacological effects. Key interactions may involve:

  • Enzyme Inhibition : The sulfonamide group can interfere with the function of enzymes involved in folate synthesis, a pathway crucial for bacterial growth.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamides, including this compound. The results indicated significant antibacterial activity against gram-positive bacteria and moderate activity against gram-negative bacteria .
  • In Vitro Anti-inflammatory Study : Another study investigated the compound's anti-inflammatory effects using RAW264.7 macrophages stimulated with LPS (lipopolysaccharide). The results showed a dose-dependent decrease in cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of sulfonamides revealed that modifications at the phenyl rings significantly influence biological activity. The presence of electron-donating groups like methyl enhances antimicrobial potency .

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves coupling a phenoxyethylamine derivative with a substituted benzenesulfonyl chloride. For example:

Alkylation Step : React 3,5-dimethylphenol with 2-chloroethylamine in the presence of a strong base (e.g., K₂CO₃) under reflux to form 2-(3,5-dimethylphenoxy)ethylamine .

Sulfonylation : Treat the amine intermediate with 3,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane or THF, using a weak base (e.g., triethylamine) to scavenge HCl .
Key Conditions :

  • Temperature : Reflux (~80°C) for alkylation; room temperature for sulfonylation.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Yield Optimization : Use excess sulfonyl chloride (1.2–1.5 eq.) and monitor pH to avoid side reactions (e.g., hydrolysis of sulfonyl chloride) .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% target peak area) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic substituents (e.g., 3,5-dimethylphenoxy protons at δ 6.6–7.0 ppm; sulfonamide NH at δ 5.8–6.2 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error.
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3%) .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this sulfonamide?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Crystal Growth : Slow evaporation of a saturated ethyl acetate/hexane solution yields diffraction-quality crystals .
    • Data Collection : Use a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) source. For monoclinic systems (e.g., space group C2/c), collect data to 0.8 Å resolution .
    • Refinement : Employ SHELXL (for small molecules) to model hydrogen bonding (e.g., N–H···O=S interactions) and validate thermal displacement parameters .
  • Key Metrics :
    • R-factor : <0.05 for high-confidence structures.
    • Torsion Angles : Confirm flexibility of the ethylphenoxy linker (rotatable bonds: 4–5) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled for derivatives of this compound?

Methodological Answer:

  • Contradiction Source : Substituent electronic effects (e.g., electron-donating methyl groups) may deshield adjacent protons, causing unexpected shifts .
  • Resolution Strategies :
    • Computational Modeling : Compare experimental ¹H NMR with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies .
    • Isotopic Labeling : Use deuterated analogs to assign overlapping signals (e.g., NH vs. aromatic protons).
    • 2D NMR : Employ HSQC and HMBC to correlate ambiguous peaks with specific carbons .

Advanced: What in silico approaches predict the biological activity of this sulfonamide?

Methodological Answer:

  • Molecular Docking : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Key parameters:
    • Binding Pocket : Prioritize sulfonamide coordination to Zn²⁺ in active sites .
    • Scoring : Focus on ΔG < −8 kcal/mol for high-affinity interactions.
  • QSAR Modeling :
    • Descriptors : Include logP (4.2 ± 0.3), polar surface area (38.3 Ų), and H-bond donor/acceptor counts .
    • Validation : Use leave-one-out cross-validation (R² > 0.85) to ensure predictive power.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of sulfonamide group under acidic/basic conditions; photooxidation of methylphenoxy groups.
  • Storage :
    • Temperature : −20°C in amber vials to prevent light-induced degradation.
    • Atmosphere : Argon or nitrogen to minimize oxidation.
  • Stability Testing : Monitor via HPLC every 6 months; degradation <5% over 2 years .

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